molecular formula C12H12N2OS B372307 N-(5-benzyl-1,3-thiazol-2-yl)acetamide

N-(5-benzyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B372307
M. Wt: 232.30 g/mol
InChI Key: KZYPHGNBSVPDHA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-298199 involves the reaction of 5-benzyl-2-thiazolamine with acetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

WAY-298199 undergoes several types of chemical reactions, including:

Scientific Research Applications

WAY-298199 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of bromodomain inhibitors.

    Biology: WAY-298199 is utilized in studies involving bromodomain-containing proteins, which play a crucial role in gene expression and chromatin remodeling.

    Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer and viral infections, where bromodomain inhibitors are being explored as novel therapeutic agents.

    Industry: WAY-298199 is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

WAY-298199 exerts its effects by modulating the activity of bromodomains, which are protein domains that recognize acetylated lysine residues on histone tails. By binding to these bromodomains, WAY-298199 can influence gene expression and chromatin structure, leading to various biological effects. The molecular targets of WAY-298199 include bromodomain-containing proteins such as BRD4, which are involved in the regulation of transcription .

Comparison with Similar Compounds

WAY-298199 can be compared with other bromodomain inhibitors such as:

  • WAY-204688
  • WAY-100135
  • WAY-123398
  • WAY-101405
  • WAY-267464 dihydrochloride

Among these, WAY-298199 is unique due to its specific structure and binding affinity for certain bromodomains, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H12N2OS/c1-9(15)14-12-13-8-11(16-12)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15)

InChI Key

KZYPHGNBSVPDHA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2

Origin of Product

United States

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